1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, also known as Fmoc-Lys(Trt)-OH, is a commonly used building block in the synthesis of peptides for proteomic research. Fmoc stands for Fluorenylmethoxycarbonyl, a protecting group used in solid-phase peptide synthesis (SPPS) . Lys(Trt) refers to the L-lysine amino acid with a Trityl (Trt) protecting group on its side chain.
SPPS is a technique used to create peptides, which are chains of amino acids. Fmoc-Lys(Trt)-OH is incorporated into the peptide chain during SPPS, and the Trt group is later removed to reveal the reactive side chain of lysine, allowing for further modifications or conjugation with other molecules .
While the specific research applications of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol itself are limited, the peptides synthesized using this building block can have diverse applications in various fields of research. These include:
1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is an organic compound characterized by its unique structure, which includes an amino group, a furan ring, and a methoxy group. Its molecular formula is with a molecular weight of approximately 171.19 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals .
Several methods have been developed for synthesizing 1-amino-3-(furan-2-ylmethoxy)-propan-2-ol:
The primary applications of 1-amino-3-(furan-2-ylmethoxy)-propan-2-ol include:
Interaction studies involving 1-amino-3-(furan-2-ylmethoxy)-propan-2-ol focus on its binding affinity with various biological targets. While specific data on this compound are scarce, similar compounds have shown interactions with enzymes and receptors related to inflammation and pain pathways. Future studies could clarify its role in these biological systems.
| Compound Name | Key Functional Groups | Unique Features |
|---|---|---|
| 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | Amino, Methoxy | Complex structure with potential drug applications |
| Furan-2-carboxylic acid | Carboxylic Acid | More polar; used in organic synthesis |
| 3-Amino-1-(furan-2-yl)-propan-1-ol | Amino | Lacks methoxy; different reactivity |
| Furfurylamine | Amino | Directly attached to furan; simpler |
This comparison highlights the unique aspects of 1-amino-3-(furan-2-ylmethoxy)-propan-2-ol within a broader context of similar compounds, emphasizing its potential utility in synthetic chemistry and pharmaceuticals.